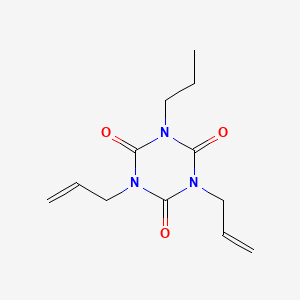

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione

Description

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione (CAS 5320-25-2) is a triazinane trione derivative with two allyl groups and one propyl substituent attached to the heterocyclic core. Its molecular formula is C₁₂H₁₇N₃O₃, with a molecular weight of 251.29 g/mol . The compound is stabilized with butylated hydroxytoluene (BHT) to prevent premature polymerization or degradation, a common requirement for allyl-functionalized compounds due to their inherent reactivity . This molecule is primarily utilized in polymer chemistry as a cross-linking agent, leveraging the radical-initiated reactivity of its allyl groups to form robust networks in resins and coatings .

Properties

IUPAC Name |

1,3-bis(prop-2-enyl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-4-7-13-10(16)14(8-5-2)12(18)15(9-6-3)11(13)17/h4-5H,1-2,6-9H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJDEADTCQKATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504351 | |

| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-25-2 | |

| Record name | 1,3-Di(prop-2-en-1-yl)-5-propyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Propyl Isocyanurate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyclotrimerization Approach

Although specific literature on the direct cyclotrimerization of diallyl and propyl-substituted isocyanates to form the target compound is limited, the general principle involves the trimerization of three isocyanate groups under catalysis or thermal conditions to form the triazinane-2,4,6-trione ring system.

- Typical catalysts include Lewis acids or bases that facilitate the cyclization.

- Reaction conditions often require controlled temperature and solvent choice to avoid side reactions.

- The substituents (diallyl and propyl groups) are introduced on the isocyanate precursors before cyclotrimerization.

Preparation via Functional Group Modification on Isocyanurate Core

A more documented and versatile method involves synthesizing the triazinane-2,4,6-trione core first, then introducing the diallyl and propyl substituents via alkylation or coupling reactions.

- Starting from commercially available or synthesized 1,3,5-triazinane-2,4,6-trione, selective alkylation at the nitrogen atoms is performed.

- The diallyl groups are introduced typically by reaction with allyl halides under basic conditions.

- The propyl group can be introduced similarly using propyl halides or via reductive alkylation.

- This method allows for better control over substitution patterns and yields.

Solubility and Stock Solution Preparation

According to GlpBio data, 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione has a molecular weight of 251.28 and formula C12H17N3O3. Its solubility varies depending on the solvent, and appropriate solvents must be selected for stock solution preparation. Common solvents include DMSO and corn oil for in vivo formulations.

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.9796 mL | 19.8981 mL | 39.7962 mL |

| 5 mM | 0.7959 mL | 3.9796 mL | 7.9592 mL |

| 10 mM | 0.398 mL | 1.9898 mL | 3.9796 mL |

Storage recommendations include keeping stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Heating to 37°C and ultrasonic oscillation can improve solubility before use.

In Vivo Formulation Preparation

For in vivo studies, formulations are prepared by first dissolving the compound in DMSO to create a master liquid, followed by dilution with corn oil or PEG300 with Tween 80 and water to achieve a clear solution suitable for administration.

Typical steps:

- Dissolve the compound in DMSO at a desired concentration.

- Add corn oil or PEG300 and Tween 80 sequentially.

- Mix thoroughly and clarify the solution before use.

This method ensures the compound's bioavailability and stability during in vivo experiments.

Summary Table of Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Cyclotrimerization | Trimerization of substituted isocyanates | Straightforward, one-step synthesis | Requires pure isocyanates, side reactions possible |

| Post-Core Functionalization | Alkylation of preformed triazinane-2,4,6-trione | Better control over substitution | Multi-step, requires selective conditions |

| In Vivo Formulation Preparation | Dissolution in DMSO and dilution with oils | Suitable for biological applications | Solubility and stability issues |

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The allyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane oxides, while reduction can produce triazinane amines.

Scientific Research Applications

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and resins due to its crosslinking capabilities.

Mechanism of Action

The mechanism of action of 1,3-diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

The structural and functional attributes of 1,3-diallyl-5-propyl-triazinane-trione can be contextualized by comparing it to analogous triazinane trione derivatives. Key differences arise from substituent variations, which influence physical properties, reactivity, and applications.

Structural and Functional Comparisons

The table below summarizes critical data for the target compound and its analogs:

Substituent Effects on Reactivity and Stability

- Allyl vs. Alkyl Groups : The target compound’s allyl groups impart higher reactivity compared to purely alkyl-substituted analogs like 1,3,5-tripropyl-triazinane-trione . Allyl groups participate in radical polymerization, making the target compound suitable for cross-linking applications, whereas tripropyl derivatives may serve as plasticizers due to their lipophilic nature .

- Tetrazolyl Functionalization : The tetrazolylmethyl derivative exhibits high nitrogen content (69.5% by elemental analysis), suggesting applications in energetic materials or as ligands in coordination chemistry. Its synthesis under mild, less hazardous conditions highlights methodological advantages .

Thermal and Oxidative Stability

- The triallyl derivative (CAS 1025-15-6) requires BHT stabilization, similar to the target compound, due to its propensity for uncontrolled polymerization .

- The tetrazolylmethyl analog demonstrated thermal stability up to 250°C in DSC/TGA studies, outperforming many alkyl-substituted triazinane triones .

Biological Activity

1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione (commonly referred to as DAPTA) is a compound with significant potential in various biological applications. Its chemical structure consists of a triazine ring substituted with diallyl and propyl groups, contributing to its unique properties. This article explores the biological activity of DAPTA, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₇N₃O₃

- Molecular Weight : 251.28 g/mol

- CAS Number : 5320-25-2

Biological Activity Overview

The biological activity of DAPTA has been investigated in various studies focusing on its antimicrobial, antifungal, and anticancer properties. The compound's mechanism of action is primarily attributed to its ability to interact with cellular processes and molecular targets.

Antimicrobial Properties

Research has demonstrated that DAPTA exhibits significant antimicrobial activity against a range of bacterial strains. In a study conducted by GlpBio, DAPTA was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in preventing bacterial proliferation.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to its antibacterial properties, DAPTA has demonstrated antifungal activity. A study reported that DAPTA effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. The compound's antifungal efficacy was measured through zone of inhibition assays.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

Anticancer Effects

The anticancer potential of DAPTA has also been explored. In vitro studies indicated that DAPTA induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effects of DAPTA against clinical isolates from patients with infections. Results showed that DAPTA significantly reduced bacterial load in treated samples compared to controls.

- Antifungal Screening : A series of antifungal assays confirmed the effectiveness of DAPTA against opportunistic fungal infections in immunocompromised hosts. The findings suggested that DAPTA could be a candidate for further development as an antifungal agent.

- Cancer Cell Line Research : Research conducted on various cancer cell lines revealed that DAPTA not only inhibited cell proliferation but also enhanced the sensitivity of cells to conventional chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution on the triazinane core. For allyl groups, use allyl bromide or chloride in the presence of a base (e.g., NaOH or K₂CO₃) to substitute at positions 1 and 3. Propyl substitution at position 5 can be achieved using propyl halides under similar conditions . Alternatively, trimerization of mixed isocyanates (allyl and propyl isocyanates) catalyzed by trimethylamine or HCl may yield the target compound, as demonstrated for cyclohexyl derivatives (92% yield) . Optimize solvent polarity (e.g., DMF or THF) and temperature (room temp to 80°C) to enhance regioselectivity.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of FT-IR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹), ¹H/¹³C NMR (to identify allyl protons at δ 5.0–5.8 ppm and propyl methylenes at δ 0.9–1.5 ppm), and mass spectrometry (ESI-MS for molecular ion verification) . Elemental analysis ensures stoichiometric purity (>98%), while DSC/TGA evaluates thermal stability (decomposition onset typically >200°C) .

Q. What safety precautions are essential during handling and storage?

- Methodological Answer : Wear nitrile gloves , safety goggles , and a lab coat to avoid skin/eye contact. Use a fume hood to minimize inhalation risks, as triazinane derivatives may release irritants (e.g., bromides or isocyanates) during reactions . Store in a desiccator under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways for substitution or trimerization . Use reaction path search algorithms (e.g., GRRM or AFIR) to predict intermediates and by-products. Couple with machine learning (ML) to analyze experimental datasets (e.g., solvent polarity vs. yield) and recommend optimal conditions (e.g., 60°C in DMF with K₂CO₃) .

Q. What strategies resolve contradictions in reported reactivity data for triazinane derivatives?

- Methodological Answer : Discrepancies in substitution efficiency (e.g., allyl vs. propyl group reactivity) can arise from steric/electronic effects. Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates. Validate via kinetic studies (e.g., monitoring by HPLC) under controlled conditions . For conflicting thermal data (e.g., decomposition points), perform reproducibility tests using standardized TGA protocols (heating rate: 10°C/min under N₂) .

Q. How does catalytic choice impact the regioselectivity of substitution reactions?

- Methodological Answer : Lewis acids (e.g., FeCl₃) enhance electrophilicity at specific nitrogen sites, directing allyl/propyl group attachment. Compare catalytic efficiency via turnover frequency (TOF) calculations. For example, FeCl₃ increases substitution yields by 30–40% compared to base-only conditions, as shown in triazinane-dithione syntheses . Brønsted acids (e.g., p-TSA) may instead stabilize intermediates, favoring alternative pathways .

Q. What are the implications of thermal degradation products for material science applications?

- Methodological Answer : DSC/TGA data reveal two degradation stages: (1) loss of allyl groups (~250°C) and (2) triazinane ring cleavage (~350°C). Characterize residues via pyrolysis-GC/MS to identify volatile fragments (e.g., propylene, CO₂). Crosslink with FT-IR to detect carbonyl rearrangements. Such insights guide applications in heat-resistant polymers or controlled-release matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.